3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Overview
Description
3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide typically involves multiple steps:
Nitration: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Amidation: The nitro-substituted benzamide is then reacted with 4-(piperidin-1-ylmethyl)aniline under appropriate conditions to form the desired compound. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study the interaction of piperidine-containing molecules with biological targets.
Pharmacology: It serves as a lead compound in the development of drugs with specific pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to enhance binding affinity to certain biological targets, thereby modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
- 3-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Uniqueness
3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide is unique due to the presence of both the nitro and piperidine groups, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced pharmacological activity and specificity compared to similar compounds lacking one of these groups.
Properties
IUPAC Name |
3-methyl-4-nitro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-13-17(7-10-19(15)23(25)26)20(24)21-18-8-5-16(6-9-18)14-22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMDDUYANFTUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.